Methyl 2-benzamido-3-[(2,6-dichlorophenyl)methoxyimino]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-benzamido-3-[(2,6-dichlorophenyl)methoxyimino]propanoate is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzoylamino group, a dichlorobenzyl group, and an oxime moiety.
Vorbereitungsmethoden
The synthesis of Methyl 2-benzamido-3-[(2,6-dichlorophenyl)methoxyimino]propanoate involves several steps, typically starting with the preparation of the benzoylamino and dichlorobenzyl intermediates. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve the use of flow microreactors to enhance efficiency and sustainability .
Analyse Chemischer Reaktionen
Methyl 2-benzamido-3-[(2,6-dichlorophenyl)methoxyimino]propanoate can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may have potential as a therapeutic agent due to its unique structural features. Additionally, it can be utilized in industrial processes for the production of various chemicals and materials .
Wirkmechanismus
The mechanism of action of Methyl 2-benzamido-3-[(2,6-dichlorophenyl)methoxyimino]propanoate involves its interaction with specific molecular targets and pathways. The benzoylamino group may interact with enzymes or receptors, while the dichlorobenzyl group could influence the compound’s binding affinity and specificity. The oxime moiety may play a role in the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-benzamido-3-[(2,6-dichlorophenyl)methoxyimino]propanoate can be compared with other similar compounds, such as methyl 2-(benzoylamino)benzoate and methyl 2-(dimethylamino)benzoate. These compounds share some structural similarities but differ in their functional groups and overall reactivity. The unique combination of the benzoylamino, dichlorobenzyl, and oxime groups in this compound sets it apart from these similar compounds .
Eigenschaften
Molekularformel |
C18H16Cl2N2O4 |
---|---|
Molekulargewicht |
395.2 g/mol |
IUPAC-Name |
methyl 2-benzamido-3-[(2,6-dichlorophenyl)methoxyimino]propanoate |
InChI |
InChI=1S/C18H16Cl2N2O4/c1-25-18(24)16(22-17(23)12-6-3-2-4-7-12)10-21-26-11-13-14(19)8-5-9-15(13)20/h2-10,16H,11H2,1H3,(H,22,23) |
InChI-Schlüssel |
PBHSIXKXNKXLIX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C=NOCC1=C(C=CC=C1Cl)Cl)NC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.